![molecular formula C14H18O4 B14677275 2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane) CAS No. 29513-13-1](/img/structure/B14677275.png)
2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(glycidyloxymethyl)benzene is an organic compound that features a benzene ring substituted with two glycidyloxymethyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di(glycidyloxymethyl)benzene can be synthesized through the reaction of 1,4-bis(hydroxymethyl)benzene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate glycidyl ether, which then undergoes further reaction to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Di(glycidyloxymethyl)benzene may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
1,4-Di(glycidyloxymethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1,4-Di(glycidyloxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,4-Di(glycidyloxymethyl)benzene involves its reactivity due to the presence of epoxide groups. These groups can undergo ring-opening reactions, which are crucial in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
1,2-Di(glycidyloxymethyl)benzene: Similar structure but with glycidyloxymethyl groups at the 1 and 2 positions.
1,3-Di(glycidyloxymethyl)benzene: Glycidyloxymethyl groups at the 1 and 3 positions.
1,4-Bis(hydroxymethyl)benzene: Precursor to 1,4-Di(glycidyloxymethyl)benzene with hydroxymethyl groups instead of glycidyloxymethyl groups.
Uniqueness
1,4-Di(glycidyloxymethyl)benzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted applications in materials science and organic synthesis.
特性
CAS番号 |
29513-13-1 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
2-[[4-(oxiran-2-ylmethoxymethyl)phenyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C14H18O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h1-4,13-14H,5-10H2 |
InChIキー |
RHHLQHFEOVWJCG-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COCC2=CC=C(C=C2)COCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
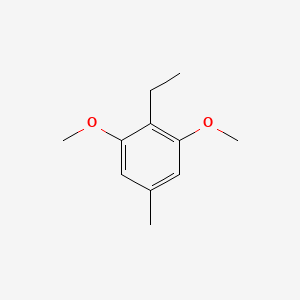


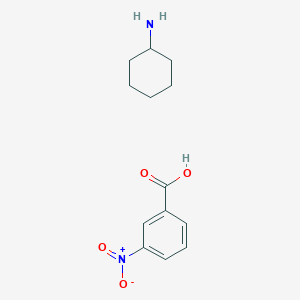

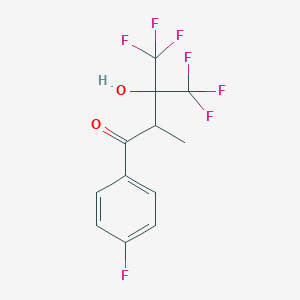
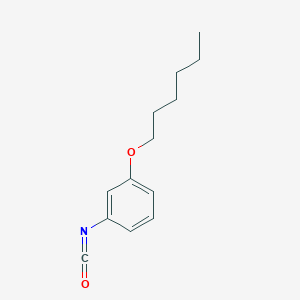
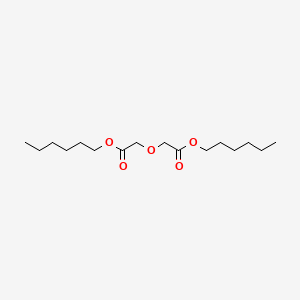
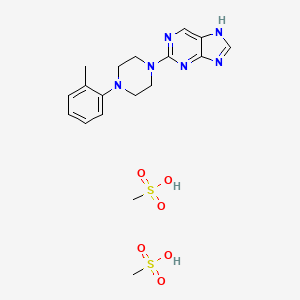
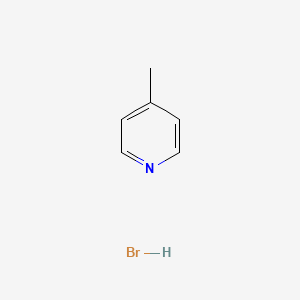

![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
